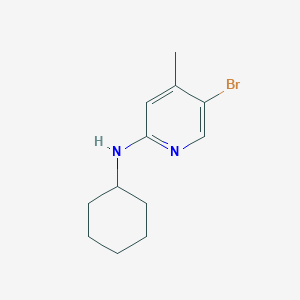

5-bromo-N-cyclohexyl-4-methylpyridin-2-amine

Description

Propriétés

IUPAC Name |

5-bromo-N-cyclohexyl-4-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2/c1-9-7-12(14-8-11(9)13)15-10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUTHEYKVUSYTHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Br)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220035-72-2 | |

| Record name | 5-Bromo-N-cyclohexyl-4-methyl-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220035-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Méthodes De Préparation

Direct Amination of Bromomethylpyridine Derivatives

- Starting from 4-methyl-2-bromopyridine , nucleophilic substitution with cyclohexylamine is a common route.

- This reaction typically takes place in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

- Elevated temperatures ranging from 50°C to 100°C are used to facilitate the substitution of the bromine atom by the cyclohexylamino group.

- A base such as potassium carbonate (K2CO3) or sodium hydride (NaH) is often employed to deprotonate the amine and promote nucleophilicity.

Palladium-Catalyzed Cross-Coupling Reactions

- The Suzuki-Miyaura cross-coupling reaction is a notable method for constructing the substituted pyridine ring system with high selectivity.

- This involves coupling a 5-bromo-4-methylpyridin-2-amine derivative with an appropriate boronic acid or ester under the presence of a palladium catalyst and a base.

- Reaction conditions are typically mild, with solvents like acetonitrile or toluene , and temperatures around 80°C .

- This method allows for precise introduction of substituents on the pyridine ring and can be adapted for industrial scale-up.

Protection and Deprotection Strategies

- To improve selectivity and yield, the amino group may be temporarily protected using directing groups such as N,N-dimethylformamide-dimethylacetal derivatives.

- This protection facilitates selective methylation or substitution at other positions on the pyridine ring before deprotection to regenerate the free amine.

- Hydrolysis under acidic conditions is used to remove the protecting groups after the desired modifications are complete.

Industrial Preparation Methods

- Industrial synthesis often scales up the laboratory methods with optimization for yield, purity, and safety.

- Continuous flow reactors are increasingly employed to enhance reaction control, heat transfer, and reproducibility.

- Automated systems regulate parameters such as temperature, pressure, and reactant feed rates to maintain consistent product quality.

- Use of greener solvents and minimizing hazardous reagents are also considered in industrial processes.

Reaction Conditions and Reagents Summary Table

| Step/Reaction Type | Reagents/Conditions | Solvents | Temperature Range | Notes |

|---|---|---|---|---|

| Nucleophilic Substitution | Cyclohexylamine, K2CO3 or NaH | DMF, DMSO | 50°C – 100°C | Bromine replaced by cyclohexylamino group |

| Suzuki-Miyaura Cross-Coupling | Pd catalyst, boronic acid/ester, base | Acetonitrile, toluene | ~80°C | For selective substitution on pyridine ring |

| Protection (Directing Group) | N,N-dimethylformamide-dimethylacetal | Various | Room temp to mild | Protects amine for selective methylation |

| Deprotection (Hydrolysis) | Acid (e.g., HCl) | Water or aqueous solvents | Room temperature | Removes protecting group to regenerate amine |

Detailed Research Findings and Mechanistic Insights

- The nucleophilic substitution at the 5-position bromine atom proceeds via an SNAr (nucleophilic aromatic substitution) mechanism facilitated by the electron-deficient pyridine ring.

- The presence of the 4-methyl substituent influences the electron density and regioselectivity of substitution reactions.

- In cross-coupling reactions, the palladium catalyst undergoes oxidative addition to the aryl bromide, transmetallation with the boronic acid, and reductive elimination to form the C-C bond, enabling precise functionalization.

- Protection of the amino group as an imine or formimidamide derivative directs selective methylation at the 3-position via a Negishi coupling with methyl zinc reagents, as demonstrated in related pyridine syntheses.

- Hydrolysis of the directing group under acidic conditions is mild and efficient, regenerating the free amine without affecting other substituents.

Summary Table of Key Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | 4-methyl-2-bromopyridine, cyclohexylamine | K2CO3 or NaH, DMF/DMSO | Simple, direct substitution | Requires elevated temperature |

| Suzuki-Miyaura Coupling | 5-bromo-4-methylpyridin-2-amine derivative, boronic acid | Pd catalyst, base, acetonitrile/toluene | High selectivity, mild conditions | Requires palladium catalyst |

| Protection/Negishi Coupling | 2-amino-3,5-dibromo-4-methylpyridine, methyl zinc reagent | Ni catalyst, directing group, acid hydrolysis | Enables selective methylation at 3-position | Multi-step, requires protection/deprotection |

Analyse Des Réactions Chimiques

Types of Reactions

5-bromo-N-cyclohexyl-4-methylpyridin-2-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, thiols, or amines, typically in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridinamine derivatives, while coupling reactions can produce biaryl compounds .

Applications De Recherche Scientifique

5-bromo-N-cyclohexyl-4-methylpyridin-2-amine has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.

Environmental Research: The compound is studied for its role in pollution management and its potential impact on the environment.

Chemical Biology: It is used in the study of biological pathways and molecular interactions.

Industrial Applications: The compound is utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 5-bromo-N-cyclohexyl-4-methylpyridin-2-amine involves its interaction with specific molecular targets. The bromine atom and the cyclohexyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate various biological pathways, leading to its observed effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Features of Comparable Brominated Amine Derivatives

*SNAr = Nucleophilic aromatic substitution.

Key Observations:

Pyrimidines (e.g., 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine) offer additional hydrogen-bonding sites due to the second nitrogen atom .

Substituent Effects: Cyclohexyl vs. Halogenation: Chlorine at C2 in pyrimidine derivatives (e.g., 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine) enhances electrophilicity, facilitating further functionalization . Methoxyethyl vs. Aromatic Groups: Methoxyethyl substituents (e.g., in 5-Bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine) improve aqueous solubility but may reduce membrane permeability compared to aromatic groups .

Activité Biologique

5-Bromo-N-cyclohexyl-4-methylpyridin-2-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, mechanisms of action, and various biological activities, supported by data tables and relevant case studies.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antithrombotic Effects: Certain derivatives have shown significant activity against blood clot formation.

- Antimicrobial Properties: The compound demonstrates effectiveness in inhibiting biofilm growth and bacterial proliferation.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Binding Affinity: The presence of the bromine atom enhances binding to specific receptors and enzymes.

- Enzyme Inhibition: Preliminary studies suggest inhibition of key enzymes involved in clotting and microbial resistance.

Case Studies and Experimental Findings

Case Study 1: Antithrombotic Activity

A study evaluated the antithrombotic properties of synthesized derivatives of this compound. Results indicated that certain derivatives achieved over 40% lysis in blood clot models.

| Compound | Lysis Value (%) | Notes |

|---|---|---|

| Derivative A | 42% | Effective against thrombin-induced clots |

| Derivative B | 38% | Moderate activity observed |

Case Study 2: Antimicrobial Activity

In vitro assays demonstrated the antimicrobial effects of the compound against various strains of bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| E. faecalis | 50 |

| P. aeruginosa | 40 |

| K. pneumoniae | 45 |

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Bromo-N-pyridin-2-ylacetamide | Contains an acetamide group | Different biological activity profile |

| 3-Bromo-4-methylpyridine | Bromine at the 3-position | Different reactivity patterns |

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for 5-bromo-N-cyclohexyl-4-methylpyridin-2-amine to maximize yield and purity?

- Methodological Answer : The synthesis typically involves bromination of 4-methylpyridin-2-amine followed by N-alkylation with cyclohexyl bromide. Key parameters include:

- Solvent selection : Polar aprotic solvents like DMF enhance reaction efficiency due to their ability to stabilize intermediates .

- Base optimization : Potassium carbonate (K₂CO₃) is preferred for deprotonation during alkylation, minimizing side reactions .

- Temperature control : Reflux conditions (e.g., 80–100°C) ensure complete conversion while avoiding thermal decomposition .

- Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) effectively isolates the product .

Q. How can spectroscopic techniques distinguish between positional isomers of brominated pyridine derivatives?

- Methodological Answer :

- ¹H NMR : The coupling patterns of aromatic protons (e.g., meta vs. para substitution) and integration ratios for methyl/cyclohexyl groups provide structural clues .

- ¹³C NMR : Chemical shifts for carbons adjacent to bromine (~110–130 ppm) and nitrogen (~150–160 ppm) confirm substitution patterns .

- Mass spectrometry (HRMS) : Isotopic peaks for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) validate molecular composition .

Q. What purification strategies are recommended for removing unreacted starting materials or by-products?

- Methodological Answer :

- Liquid-liquid extraction : Partitioning between water and dichloromethane removes hydrophilic impurities (e.g., excess alkylating agents) .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals by exploiting solubility differences .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) resolves closely related impurities .

Advanced Research Questions

Q. How does the steric bulk of the cyclohexyl group influence nucleophilic substitution at the bromine site?

- Methodological Answer :

- Kinetic studies : Compare reaction rates with smaller substituents (e.g., methyl vs. cyclohexyl) under identical conditions. Steric hindrance from the cyclohexyl group reduces accessibility to the bromine atom, slowing SN2 mechanisms .

- DFT calculations : Molecular modeling (e.g., Gaussian) predicts transition-state geometries and activation energies, revealing steric clashes in bulky systems .

- Cross-coupling optimization : Use Pd-catalyzed Buchwald-Hartwig amination with sterically hindered ligands (e.g., XPhos) to improve yields .

Q. What crystallographic approaches resolve hydrogen-bonding networks in this compound?

- Methodological Answer :

- Single-crystal X-ray diffraction : SHELX software refines hydrogen-bond parameters (e.g., N–H···N distances, angles) to map dimeric interactions (e.g., centrosymmetric dimers via N–H···N bonds) .

- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., C–H···π interactions) contributing to crystal packing stability .

- Twinned data handling : For challenging crystals, SHELXL’s TWIN/BASF commands correct for pseudo-merohedral twinning .

Q. How can contradictory in vitro vs. in silico biological activity data be reconciled for this compound?

- Methodological Answer :

- Assay validation : Confirm in vitro results using orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays) to rule out false positives .

- Solubility adjustments : Use co-solvents (e.g., DMSO/PBS) to mitigate aggregation artifacts in biological assays .

- Structural analogs : Compare activity of derivatives (e.g., 5-fluoro or 5-chloro analogs) to identify substituent-specific effects .

Q. What computational tools predict the compound’s reactivity in multi-step syntheses?

- Methodological Answer :

- Retrosynthetic analysis : Tools like Pistachio or Reaxys propose feasible routes by matching reaction templates to the target structure .

- Machine learning : Platforms like IBM RXN for Chemistry prioritize high-yield reactions based on historical data (e.g., Suzuki couplings for bromopyridines) .

- Transition-state modeling : QM/MM simulations (e.g., CP2K) identify rate-limiting steps in complex reaction pathways .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities across studies?

- Methodological Answer :

- Meta-analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends and outliers .

- Dose-response curves : Re-evaluate EC₅₀ values under standardized conditions (e.g., pH, temperature) to control variability .

- Off-target screening : Use proteome-wide profiling (e.g., KinomeScan) to rule out nonspecific interactions .

Q. What strategies validate the proposed mechanism of action when structural analogs show divergent activities?

- Methodological Answer :

- Mutagenesis studies : Introduce point mutations in target proteins (e.g., kinases) to identify critical binding residues .

- Isothermal titration calorimetry (ITC) : Directly measure binding thermodynamics to confirm stoichiometry and affinity .

- Cryo-EM/X-ray co-crystallization : Visualize ligand-protein interactions at atomic resolution to resolve ambiguities .

Tables for Key Data

| Property | Value | Method | Reference |

|---|---|---|---|

| Melting Point | 128–130°C | Differential Scanning Calorimetry | |

| LogP (Partition Coefficient) | 3.2 ± 0.1 | Shake-flask/HPLC | |

| Hydrogen Bond Donors | 1 (NH) | X-ray Crystallography | |

| TPSA (Topological Polar Surface Area) | 32.4 Ų | Computational Modeling |

Key Citations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.